REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6]2[N:7]([C:11](I)=[CH:12][N:13]=2)[CH:8]=[CH:9][CH:10]=1)=[O:4].[F:15][C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:15][C:16]1[CH:21]=[CH:20][C:19]([C:11]2[N:7]3[CH:8]=[CH:9][CH:10]=[C:5]([C:3]([OH:2])=[O:4])[C:6]3=[N:13][CH:12]=2)=[CH:18][CH:17]=1 |f:2.3.4,5.6.7.8.9|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2N(C=CC1)C(=CN2)I
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
ethanol-benzene
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is warmed
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
FILTRATION
|
Details
|
through filter agent
|
Type
|
WASH
|
Details
|
washing with EtOAc
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with water
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with Et2O
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CN=C2N1C=CC=C2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |